Methyl (4-nitrophenyl)-L-prolinate
Overview
Description
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a nitrophenyl group, and a carboxylate ester
Mechanism of Action
Target of Action
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate, also known as L-Proline, 1-(4-nitrophenyl)-, methyl ester, primarily targets organic reactions as a catalyst . It is used in the synthesis of 2,4,6-triarylpyridines through one-pot three-component reactions .
Mode of Action
The compound interacts with its targets by facilitating a wide range of organic reactions. Among these reactions are Robinson annulations, aldol reactions, Mannich reactions, Michael reactions, direct electrophilic α-aminations, Diels–Alder reactions, Baylis–Hillman reactions, aza-Morita-Baylis–Hillman reactions, α-selenenylation, oxidation, chlorination, and others .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 2,4,6-triarylpyridines. It does this through one-pot three-component reactions of acetophenone, aryl aldehydes, and ammonium acetate . The compound’s role as a catalyst in these reactions leads to changes in the downstream effects of these pathways.
Pharmacokinetics
Its use as a catalyst in organic reactions suggests that its bioavailability may be influenced by its chemical properties and the conditions under which the reactions take place .
Result of Action
The compound’s action results in the synthesis of 2,4,6-triarylpyridines . It has been shown to be effective in providing the products in high to excellent yield under solvent-free conditions . Moreover, it can be easily recovered by facile separation by magnetic forces and recycled for several times without significant loss of its catalytic activity .
Action Environment
The action, efficacy, and stability of Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate are influenced by environmental factors. For instance, it has been shown to be stable up to 200 °C for use as a catalyst in organic reactions . Its efficacy and stability are also influenced by the conditions under which the reactions take place, including the presence of other compounds and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-nitrophenyl)-L-prolinate typically involves the reaction of a pyrrolidine derivative with a nitrophenyl compound under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce different oxidized forms of the compound.
Scientific Research Applications
Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (4-nitrophenyl)-L-prolinate include other pyrrolidine derivatives and nitrophenyl compounds. These compounds may share structural similarities but differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUGHLAIFLPIPC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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